

Application Notes and Protocols for PK 11195 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

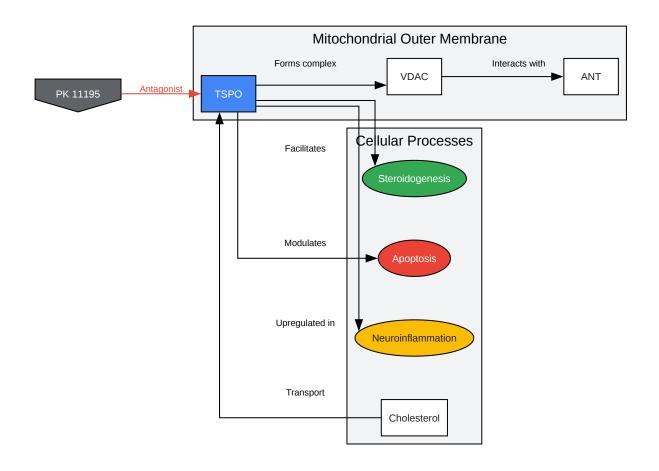
PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Upregulated in response to neuroinflammation and various pathological conditions, TSPO has emerged as a significant biomarker and therapeutic target. **PK 11195**, particularly in its radiolabeled form ([³H]**PK 11195**), is a crucial tool for the high-throughput screening (HTS) of novel TSPO ligands. These application notes provide a comprehensive overview and detailed protocols for utilizing **PK 11195** in HTS campaigns to identify and characterize new modulators of TSPO.

Mechanism of Action and Signaling Pathways

PK 11195 binds selectively to TSPO, which is a key component of a multi-protein complex in the mitochondria. This complex is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis and inflammation. By competitively binding to TSPO, **PK 11195** can modulate these pathways.

TSPO Signaling Pathways





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Figure 1: Simplified signaling pathways involving the Translocator Protein (TSPO).

Application in High-Throughput Screening

Radiolabeled **PK 11195**, typically [³H]**PK 11195**, is the standard tool for competitive binding assays in an HTS format. This assay allows for the rapid screening of large compound libraries to identify molecules that bind to TSPO. The principle of the assay is the competition between the unlabeled test compounds and a fixed concentration of [³H]**PK 11195** for binding to TSPO. The displacement of the radioligand is measured, and from this, the binding affinity (Ki or IC50) of the test compounds can be determined.



Quantitative Data from Competitive Binding Assays

The following table summarizes the binding affinities of various ligands for TSPO, as determined by competitive binding assays using radiolabeled **PK 11195**.

Compound	Target/Cell Line	Assay Type	Ki (nM)	IC50 (nM)	Reference
(R)-PK 11195	Human TSPO	Radioligand Binding	2.9	[1]	
PK 11195 (racemic)	Human TSPO	Radioligand Binding	9.3	[2]	
CB86	TSPO	Radioligand Binding	1.6	[3]	
FEPPA	Rat mitochondrial fractions	Radioligand Binding	0.07	[4]	
PBR28	Rat mitochondrial fractions	Radioligand Binding	0.22	[4]	-
DPA-713	Rat mitochondrial fractions	Radioligand Binding	0.87	[4]	
DPA-714	TSPO	Radioligand Binding	7.0	[2]	-
BS224	Human TSPO (WT)	Radioligand Binding	0.51	[5]	-

Experimental Protocols High-Throughput Competitive Radioligand Binding Assay for TSPO

This protocol is designed for a 96-well or 384-well plate format and is suitable for automation.

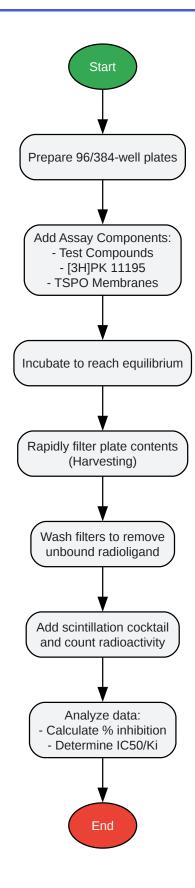


Materials and Reagents:

- [3H]**PK 11195** (Specific Activity: ~80-90 Ci/mmol)
- Membrane Preparation: Membranes from cells overexpressing TSPO (e.g., HEK293T cells) or from tissues with high TSPO expression (e.g., rat kidney).
- Unlabeled **PK 11195**: For determination of non-specific binding.
- Test Compounds: Solubilized in DMSO.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold Assay Buffer.
- 96-well or 384-well plates
- Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation Cocktail
- Scintillation Counter
- Plate Harvester

Experimental Workflow





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Figure 2: Experimental workflow for a competitive radioligand binding HTS assay.



Protocol:

- Preparation of Reagents:
 - Prepare a working solution of [³H]PK 11195 in Assay Buffer at a concentration twice the final desired concentration (typically around the Kd value).
 - Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
 - \circ Prepare a solution of unlabeled **PK 11195** in Assay Buffer for determining non-specific binding (final concentration ~10 μ M).
 - Thaw the TSPO membrane preparation and dilute to the desired concentration in Assay Buffer. The optimal protein concentration should be determined empirically to ensure a good signal-to-background ratio.
- Assay Plate Setup (for a 96-well plate, volumes can be scaled for 384-well):
 - Total Binding: Add 50 μL of Assay Buffer.
 - Non-specific Binding (NSB): Add 50 μL of unlabeled **PK 11195** solution.
 - Test Compounds: Add 50 μL of the diluted test compound solutions to the respective wells.
 - Add 50 μL of the [³H]PK 11195 working solution to all wells.
 - $\circ\,$ Initiate the binding reaction by adding 100 μL of the diluted membrane preparation to all wells.
- Incubation:
 - Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
- Harvesting and Washing:



- Rapidly terminate the binding reaction by filtering the contents of the wells through glass fiber filters using a cell harvester.
- Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
- Scintillation Counting:
 - o Dry the filters.
 - Place the filters in scintillation vials or a filter plate and add scintillation cocktail.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

- Calculate Specific Binding:
 - Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
- Calculate Percent Inhibition for each test compound concentration:
 - % Inhibition = [1 (CPM in presence of test compound NSB) / (Total Binding NSB)] *
 100
- Determine IC50 Values:
 - Plot the % Inhibition against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]PK 11195).
- Calculate Ki Values:
 - The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + [L]/Kd)



■ Where [L] is the concentration of [³H]**PK 11195** used in the assay, and Kd is the dissociation constant of [³H]**PK 11195** for TSPO.

Assay Validation:

For a robust HTS assay, it is crucial to determine performance metrics such as:

- Z'-factor: A measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
- Signal-to-Noise Ratio (S/N) and Signal Window: These parameters indicate the separation between the high and low signals of the assay.

Conclusion

PK 11195 remains an indispensable tool for the discovery and characterization of novel TSPO ligands. The competitive radioligand binding assay described here provides a robust and high-throughput method for screening large compound libraries. Careful optimization and validation of the assay are essential for the successful identification of new chemical entities targeting the Translocator Protein.

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